A Senior Application Scientist's Guide to 4-Bromo-3-fluoro-2-methylaniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
A Senior Application Scientist's Guide to 4-Bromo-3-fluoro-2-methylaniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Halogenated anilines, in particular, serve as exceptionally versatile scaffolds due to the unique reactivity imparted by their substituents. This guide focuses on 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1), a trifunctional building block of increasing interest to researchers and drug development professionals.[1][2]
The specific arrangement of the bromo, fluoro, methyl, and amino groups on the aniline ring creates a molecule with multiple, distinct reactive sites.[1] This "trifunctionality" is not merely a structural curiosity; it is the very source of its utility, offering chemists orthogonal handles for sequential, selective modifications. The bromine atom is a prime candidate for transition metal-catalyzed cross-coupling reactions, the amino group allows for a host of classical transformations, and the fluorine atom can participate in nucleophilic aromatic substitution, its reactivity influenced by the electronic environment of the ring.[1][3]
This guide provides an in-depth examination of 4-Bromo-3-fluoro-2-methylaniline, moving beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its reactivity, and its proven applications as a key intermediate in the development of novel chemical entities.
PART 1: Core Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application. These parameters dictate everything from appropriate solvent selection and reaction conditions to storage and handling protocols.
| Property | Value | Source(s) |
| CAS Number | 127408-03-1 | [1][4][5][6] |
| Molecular Formula | C₇H₇BrFN | [4][5] |
| Molecular Weight | 204.04 g/mol | [1][5][7] |
| Appearance | Pink crystalline solid | [6] |
| Boiling Point | 244.5 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 2.73 ± 0.10 (Predicted) | [5][6] |
| InChI Key | HOFKRNFFIGAFNE-UHFFFAOYSA-N | [1][4] |
Note: Predicted values are computationally derived and should be used as an estimation.
PART 2: Synthesis and Mechanistic Considerations
The most established and scalable method for preparing 4-Bromo-3-fluoro-2-methylaniline is the direct electrophilic bromination of its precursor, 3-fluoro-2-methylaniline.[1] This reaction exemplifies a classic electrophilic aromatic substitution (EAS) mechanism, a cornerstone of synthetic organic chemistry.
Mechanism of Synthesis: Electrophilic Aromatic Substitution
The choice of N-Bromosuccinimide (NBS) as the brominating agent is deliberate.[1] NBS serves as a reliable source of an electrophilic bromine atom (Br⁺). The aniline ring, activated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, acts as the nucleophile. The directing effects of the existing substituents guide the incoming bromine electrophile. The strongly activating ortho, para-directing amino group, and the weakly activating ortho, para-directing methyl group work in concert. The position para to the amino group is ultimately brominated, driven by sterics and the powerful directing nature of the amine.
Caption: Workflow for the synthesis of 4-Bromo-3-fluoro-2-methylaniline.
Field-Proven Experimental Protocol
This protocol is based on established methodologies for the bromination of substituted anilines.[1]
-
Vessel Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the starting material, 3-fluoro-2-methylaniline (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent, such as acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic nature of the bromination reaction and minimize the formation of side products.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the solvent and add it dropwise to the cooled aniline solution via the addition funnel over 30-60 minutes. Maintaining a low temperature during addition is essential for selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield high-purity 4-Bromo-3-fluoro-2-methylaniline.[1]
Scalability Considerations: This synthetic route has demonstrated good scalability. A synthesis yielding 163.0 g of the final product has been reported, indicating its suitability for producing significant laboratory quantities.[1] Key factors for a successful scale-up include efficient heat management and ensuring homogenous mixing.[1]
PART 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 4-Bromo-3-fluoro-2-methylaniline lies in its capacity for diverse and selective chemical transformations. Its structure offers three distinct points for modification, making it a powerful intermediate for building complex molecules.
Caption: Reactive sites and potential derivatization pathways.
-
The Bromine Atom: Serves as a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is often the first site addressed in a synthetic sequence.
-
The Amino Group: Can undergo a wide range of transformations, including N-alkylation, acylation to form amides, and diazotization to introduce other functional groups.
-
The Fluorine Atom: Can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and/or activating groups on the ring.[1]
This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of analogues in drug discovery campaigns. For instance, a structurally similar compound, 5-bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of sirtuin 6 (SIRT6) activators, which are under investigation as potential tumor suppressors.[1][3] This highlights the potential of the 4-bromo-3-fluoro-2-methylaniline scaffold in developing novel therapeutic agents.[8] Its use as a raw material in pharmaceutical and organic synthesis is its primary application.[1][6]
PART 4: Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols are non-negotiable. The compound is classified as harmful and an irritant.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
ngcontent-ng-c887220695="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[9][10] H312: Harmful in contact with skin.[7] H315: Causes skin irritation.[7][9] H319: Causes serious eye irritation.[7][9][11] H332: Harmful if inhaled.[7] H335: May cause respiratory irritation.[7][9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[9][11][12] Facilities should be equipped with an eyewash station.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9][11] Avoid all personal contact.[11]
-
Respiratory Protection: If dust is generated or exposure limits may be exceeded, use a NIOSH-approved respirator.[11]
-
-
Hygiene: Do not eat, drink, or smoke when using this product.[9][12] Wash hands thoroughly after handling.[11][12]
Storage and Stability
-
Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[12] The recommended storage temperature is typically between 2-8°C.[5][6]
-
Container: Keep containers tightly sealed to prevent moisture ingress and contamination.[11][12]
First-Aid Measures
-
Inhalation: Move the victim to fresh air.[9][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with plenty of soap and water.[12][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[11][12][13] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][13] Rinse mouth with water.[9][13] Seek immediate medical attention.[12][13]
Conclusion
4-Bromo-3-fluoro-2-methylaniline is more than just another chemical in a catalog. It is a strategically designed building block that offers chemists a reliable and versatile platform for innovation. Its well-defined synthesis, predictable multi-point reactivity, and relevance to pharmaceutically active scaffolds underscore its importance. By understanding the principles outlined in this guide—from the mechanism of its formation to the logic of its application and the necessities of its safe handling—researchers, scientists, and drug development professionals can fully leverage its potential to accelerate the discovery of the next generation of advanced materials and therapeutic agents.
References
-
LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 5. 4-Bromo-3-fluoro-2-methylaniline|lookchem [lookchem.com]
- 6. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]
- 7. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
